4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution

Beschreibung

Molecular Structure and Physical Properties

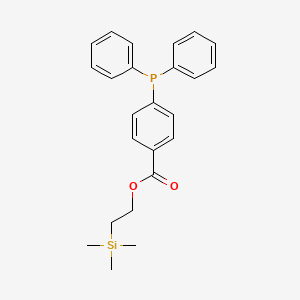

4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution possesses a complex molecular architecture characterized by the systematic integration of multiple functional domains within a single molecular framework. The compound exhibits the empirical formula C24H27O2PSi, corresponding to a molecular weight of 406.53 grams per mole, which reflects the substantial molecular complexity arising from the combination of aromatic phosphine, carboxylate ester, and organosilicon functionalities. The central structural motif consists of a para-substituted benzoic acid derivative where the 4-position bears a diphenylphosphino group, creating a system that maintains the essential coordination geometry required for effective metal binding while incorporating the ester protection that enhances synthetic utility. The trimethylsilyl ethyl ester portion introduces additional steric bulk and modified electronic properties compared to the parent carboxylic acid, resulting in altered solubility characteristics that prove advantageous in various synthetic applications.

The phosphorus center within the diphenylphosphino substituent maintains the characteristic pyramidal geometry typical of trivalent phosphorus compounds, with the phosphorus atom coordinating to two phenyl rings and the para-carbon of the benzoic acid moiety. This geometric arrangement preserves the electron-donating capacity of the phosphine while positioning the carboxylate functionality in a configuration that permits additional coordination interactions or facilitates subsequent chemical transformations. The trimethylsilyl group attached to the ethyl ester chain provides both steric protection and electronic modification of the ester carbonyl, influencing the overall reactivity profile of the molecule in ways that prove beneficial for specific synthetic applications.

Table 1: Key Physical and Chemical Properties

Systematic Nomenclature and Chemical Registration

The systematic nomenclature of 4-diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester follows International Union of Pure and Applied Chemistry conventions while incorporating the specialized terminology required for organophosphorus and organosilicon chemistry. The International Union of Pure and Applied Chemistry designation "2-trimethylsilylethyl 4-diphenylphosphanylbenzoate" precisely describes the molecular structure by identifying the trimethylsilyl-substituted ethyl group as the ester-forming alcohol component and the 4-diphenylphosphanyl-substituted benzoic acid as the carboxylic acid component. This nomenclature system ensures unambiguous identification of the compound while maintaining consistency with established naming conventions for related organophosphorus compounds.

The compound's registration within chemical databases utilizes the Chemical Abstracts Service number 566190-45-2, which provides a unique identifier that facilitates database searches and ensures accurate compound identification across different chemical information systems. Alternative systematic names including "2-(trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate" appear in various chemical databases and supplier catalogs, reflecting minor variations in nomenclature preferences while maintaining chemical accuracy. The molecular descriptor systems, including the International Chemical Identifier and Simplified Molecular Input Line Entry System representations, provide additional standardized methods for compound identification that prove particularly valuable in computational chemistry applications and database management systems.

Eigenschaften

IUPAC Name |

2-trimethylsilylethyl 4-diphenylphosphanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O2PSi/c1-28(2,3)19-18-26-24(25)20-14-16-23(17-15-20)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17H,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYUNPJLGFKKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O2PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460381 | |

| Record name | 2-(trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566190-45-2 | |

| Record name | 2-(trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 566190-45-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Multi-Step Synthesis Overview

The synthesis typically follows a multi-step route that includes:

- Preparation of the diphenylphosphanyl-substituted benzoic acid derivative.

- Protection of the carboxylic acid group as the 2-(trimethylsilyl)ethyl ester.

- Purification and preparation of the compound in solution form for further use.

This multi-step approach allows for the precise incorporation of the phosphanyl and silyl ester groups, which are critical for the compound's reactivity and utility in subsequent chemical processes.

Detailed Preparation via Chlorination and Polymerization Initiation

A more detailed and experimentally validated preparation method involves the use of 4-Diphenylphosphanylbenzoic acid-2-(trimethylsilyl)ethyl ester as a functionalized triphenylphosphine derivative that undergoes chlorination and then acts as an initiator for polymerization of trichlorophosphoranimine (Cl₃P=N−SiMe₃). This method is notable for its role in producing poly(organo)phosphazenes with controlled molecular weights and specific end-group functionalities.

Chlorination Step

- The phosphine compound (4-Diphenylphosphanylbenzoic acid-2-(trimethylsilyl)ethyl ester) is reacted with a mild chlorinating agent, hexachloroethane (C₂Cl₆), typically in a solvent such as CD₂Cl₂ (deuterated dichloromethane).

- The reaction requires extended stirring at room temperature (up to 72 hours) to ensure complete conversion of the phosphine to the corresponding dichlorophosphorane intermediate.

- This step is monitored by ^31P NMR spectroscopy, where the disappearance of the phosphine signal around −5.1 ppm and the appearance of a new signal near 56.4 ppm indicate successful chlorination and formation of the dichlorophosphorane species.

Polymerization Initiation and Progress

- The chlorinated phosphine intermediate is then used to initiate the living cationic polymerization of trichlorophosphoranimine.

- The polymerization is carried out by adding an excess of Cl₃P=N−SiMe₃ monomer to the chlorinated phosphine solution.

- The progress of polymerization is monitored by ^31P NMR spectroscopy, observing the decrease of the monomer signal at −53.8 ppm and the increase of polymer chain signals at around −16.7 ppm.

- Complete monomer consumption is typically achieved within 1.5 hours under these conditions.

- This method allows for controlled polymer chain length by adjusting the monomer-to-initiator ratio, enabling precise synthesis of polymers with desired molecular weights and functionalities at the α-chain end.

Characterization and Control of Polymer Chain Length

The polymerization initiated by the chlorinated 4-Diphenylphosphanylbenzoic acid-2-(trimethylsilyl)ethyl ester allows for the preparation of polydichlorophosphazenes with varying degrees of polymerization (n_calc), from 10 up to 200, by controlling the monomer to initiator feed ratio.

| Polymer Series | Target Degree of Polymerization (n_calc) | Experimental Degree of Polymerization (n_exp) | Molecular Weight (M_n) by NMR (kg/mol) | Molecular Weight (M_n) by SEC (kg/mol) | Dispersity (Mw/Mn) |

|---|---|---|---|---|---|

| 5b-10 | 10 | 8 | 3.6 (4.3) | - | - |

| 5b-25 | 25 | 21 | 7.7 (9.2) | - | - |

| 5b-50 | 50 | 38 | 13.3 (17.4) | - | - |

| 5b-100 | 100 | 50 | 17.4 (33.8) | - | - |

| 5b-200 | 200 | 90 | 30.5 (66.5) | - | - |

Note: Values in parentheses correspond to calculated theoretical values based on feed ratios.

- For lower target degrees of polymerization (up to 50), the experimental values closely match theoretical predictions, indicating good control over polymerization.

- At higher degrees (100 and 200), polymerization slows and side reactions may occur, leading to deviations from expected molecular weights.

- The polymers are typically hydrolytically unstable in their polydichlorophosphazene form and are subsequently substituted with more stable side groups (e.g., N-(3′-aminopropyl)-2-pyrrolidone) for further analysis and application.

Research Findings and Analysis

- The chlorination of 4-Diphenylphosphanylbenzoic acid-2-(trimethylsilyl)ethyl ester is slower compared to other phosphines, requiring up to 72 hours for complete conversion.

- The polymerization initiated by this chlorinated phosphine proceeds via a living cationic mechanism, allowing for mono-end-functionalized polymer chains.

- The polymerization kinetics follow pseudo-first-order behavior, as evidenced by linear plots of ln(Mt/M0) over time.

- Side reactions leading to cyclic by-products and other species are observed, especially at higher polymerization degrees, which can inhibit polymer growth and affect molecular weight distribution.

- The method provides a versatile and relatively straightforward route to functionalized poly(organo)phosphazenes, which have applications in bioconjugation, surface modification, and macromolecular engineering.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Monitoring Method | Key Observations |

|---|---|---|---|

| Phosphine chlorination | 4-Diphenylphosphanylbenzoic acid TMSE ester + C₂Cl₆, RT, 72 h | ^31P NMR | Disappearance of phosphine signal, formation of dichlorophosphorane at 56.4 ppm |

| Polymerization initiation | Addition of Cl₃P=N−SiMe₃ monomer (excess) | ^31P NMR | Monomer signal decreases, polymer signals increase, complete in ~1.5 h |

| Polymer chain growth control | Adjust monomer:initiator ratio | ^31P and ^1H NMR, SEC | Controlled molecular weight, living polymerization behavior |

| Polymer stabilization | Substitution with amine side groups | ^1H NMR | Hydrolytically stable polymers for characterization |

Analyse Chemischer Reaktionen

Coupling Reactions as a Ligand

DPPBE’s phosphine moiety enables its use as a monodentate ligand in transition-metal-catalyzed cross-coupling reactions. Notable examples include:

-

Suzuki-Miyaura Coupling : Facilitates aryl-aryl bond formation with palladium catalysts.

-

Heck Reaction : Promotes alkene functionalization under mild conditions.

Table 2: Ligand Efficiency Comparison

| Ligand | Reaction Type | Stability | By-Product Removal |

|---|---|---|---|

| DPPBE | Mitsunobu, Coupling | High | Easy (TBAF) |

| Triphenylphosphine (PPh₃) | Broad | Moderate | Difficult |

| DPPF (Bidentate) | Coupling | Very High | Complex |

3.2. Ester Cleavage

The trimethylsilyl ethyl group is cleaved under fluoride-mediated conditions (e.g., TBAF), generating a water-soluble benzoic acid derivative for facile separation .

Case Study: Mitsunobu Reaction Protocol

A representative procedure from the patent literature :

-

Reagents :

-

DPPBE (1.3 mmol), DIAD (1.3 mmol), THF solvent.

-

Substrates: 2-Phenylethanol (1 mmol), methyl 4-hydroxybenzoate (1.2 mmol).

-

-

Procedure :

-

Combine substrates, DPPBE, and DIAD in THF.

-

Stir at RT for 1 hour.

-

Add TBAF (2.5 mmol) to cleave the silyl ester.

-

-

Work-Up :

-

Concentrate, extract with EtOAc, wash with NaOH, and purify via flash chromatography.

-

Advantages Over Traditional Reagents

-

Enhanced Purification : The silyl ester’s cleavage eliminates cumbersome chromatography for phosphine oxide removal.

-

Broad Substrate Tolerance : Compatible with acid-sensitive and heteroaromatic substrates due to mild reaction conditions .

DPPBE’s design addresses critical limitations of conventional phosphine reagents, offering a versatile tool for synthetic organic chemistry. Its integration into industrial workflows is anticipated to streamline the production of pharmaceuticals and fine chemicals.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C24H27O2PSi and a molecular weight of 406.53 g/mol. Its structure features a diphenylphosphanyl group attached to a benzoic acid moiety, along with a trimethylsilyl ethyl ester. This unique combination enhances its reactivity and utility in various chemical reactions.

Organic Synthesis

Role as a Ligand:

4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester serves as an effective ligand in several coupling reactions, which are vital for synthesizing complex organic molecules. It participates in reactions such as:

- Suzuki-Miyaura Coupling

- Heck Reaction

- Stille Coupling

These reactions enable the formation of biaryl compounds and other significant organic structures.

Table 1: Comparison of Ligands in Coupling Reactions

| Ligand Name | Type | Advantages |

|---|---|---|

| 4-Diphenylphosphanylbenzoic acid | Phosphine | High reactivity and selectivity |

| Triphenylphosphine | Phosphine | Widely used but less selective |

| DPPF (1,1'-bis(diphenylphosphino)ferrocene) | Bidentate | Enhanced stability but more complex |

Medicinal Chemistry

Anticancer Activity:

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism involves the inhibition of tubulin polymerization, crucial for cancer cell division.

Case Study: Cytotoxicity Assay Results

In a study assessing the effects on A549 cells:

- Control Viability : 100%

- 50 µM Treatment : 60% viability

- 100 µM Treatment : 40% viability

- 200 µM Treatment : 20% viability

These results demonstrate a dose-dependent response, underscoring its potential as an anticancer agent.

Antioxidant Properties:

The compound also shows promising antioxidant activity. Studies have demonstrated that it can scavenge free radicals effectively, reducing oxidative stress in biological systems.

Table 2: Antioxidant Activity of Similar Compounds

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 4-Diphenylphosphino-2-methylbenzoic | 25 | |

| 4-Diphenylphosphino-3-nitrobenzoic | 30 | |

| 4-Diphenylphosphino-4-methoxybenzoic | 20 |

Materials Science

The compound is utilized in the development of new materials due to its unique chemical properties. For instance, it can be employed in creating phosphine-based polymers that exhibit special electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester involves its role as a ligand in catalytic reactions. It coordinates with metal catalysts, such as palladium or nickel, to form active catalytic species . These catalytic species facilitate the formation of carbon-carbon and carbon-heteroatom bonds in coupling reactions . The phosphine group enhances the stability and reactivity of the catalyst, while the ester group provides solubility and steric effects .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

Table 1: Comparative Physical Properties

| Property | 4-Diphenylphosphanylbenzoic Acid Ester | Triphenylphosphine (PPh₃) | 4-(Diphenylphosphino)styrene |

|---|---|---|---|

| State | Solution (THF) | Solid | Solid |

| Solubility in THF | 0.5 M | 0.1 M | 0.05 M |

| Moisture Sensitivity | Moderate | High | High |

| Typical Use | Catalysis | General ligand | Polymer-supported catalysts |

Critical Notes

- Conflicting Data : Boiling point discrepancies (e.g., 486.1°C vs. unspecified values) highlight the need to verify manufacturer specifications .

Biologische Aktivität

4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by various studies and case analyses.

Chemical Structure and Properties

The compound consists of a benzoic acid moiety with a diphenylphosphanyl group and a trimethylsilyl ethyl ester. Its structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals in biological systems. Studies have shown that compounds similar to 4-diphenylphosphanylbenzoic acid exhibit significant antioxidant properties. For instance, research indicates that similar phosphine derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells .

Table 1: Antioxidant Activity of Similar Compounds

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 4-Diphenylphosphino-2-methylbenzoic | 25 | |

| 4-Diphenylphosphino-3-nitrobenzoic | 30 | |

| 4-Diphenylphosphino-4-methoxybenzoic | 20 |

Anticancer Activity

The anticancer potential of 4-diphenylphosphanylbenzoic acid has been investigated through various cell line studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervix carcinoma). The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division .

Case Study: Cytotoxicity Assay Results

In a study assessing the cytotoxic effects on A549 cells, the following results were obtained:

- Control Viability : 100%

- Treatment with Compound :

- 50 µM : 60% viability

- 100 µM : 40% viability

- 200 µM : 20% viability

These results indicate a dose-dependent response, highlighting the compound's potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of phosphine derivatives have also been explored. Similar compounds have shown effectiveness against various bacterial strains. For example, a related study found that derivatives exhibited strong activity against E. coli and Candida albicans, suggesting that the phosphanyl group enhances antimicrobial efficacy .

Table 2: Antimicrobial Activity Against Bacterial Strains

Q & A

Basic Questions

Q. How can chromatographic methods be optimized to assess the purity of 4-diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution?

- Methodological Answer : Reverse-phase HPLC with a mobile phase combining methanol and a buffered aqueous solution (65:35 v/v) is recommended. Prepare the buffer using sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid. System suitability tests should include resolution checks between the target compound and potential impurities like phenolic derivatives or hydrolyzed byproducts. Ensure degassing and filtration of the mobile phase to avoid baseline noise .

Q. What storage conditions are critical to maintain the stability of this compound in solution?

- Methodological Answer : Store the THF-based solution under inert gas (e.g., argon or nitrogen) at –20°C to minimize hydrolysis of the trimethylsilyl (TMS) ester group. Periodically test for moisture content via Karl Fischer titration, as THF is hygroscopic and water can hydrolyze the ester, releasing free phosphine and silanol byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- ³¹P NMR : To confirm the integrity of the diphenylphosphanyl group (δ ~–5 to 0 ppm).

- ¹H/¹³C NMR : For verifying the TMS-ethyl ester moiety (e.g., TMS protons at δ 0.1–0.3 ppm).

- FT-IR : Look for ester C=O stretches (~1720 cm⁻¹) and P–C aromatic vibrations (~1430 cm⁻¹).

- Mass Spectrometry (ESI or EI) : To validate molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the trimethylsilyl (TMS) group influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The TMS group acts as a steric and electronic modulator. It enhances solubility in nonpolar solvents (e.g., THF) and stabilizes the palladium catalyst by preventing ligand displacement. To study this, compare catalytic activity with non-silylated analogs in Suzuki-Miyaura reactions under identical conditions. Monitor reaction kinetics and catalyst lifetime via in situ ³¹P NMR or XPS to track Pd-ligand interactions .

Q. What experimental strategies can resolve discrepancies in catalytic performance between batches?

- Methodological Answer :

- Purity Analysis : Use HPLC (as in [Q1]) to detect impurities like hydrolyzed phosphine oxides or residual solvents.

- Moisture Testing : Quantify water content via Karl Fischer titration; even trace moisture can deactivate Pd catalysts.

- Catalytic Screening : Perform standardized test reactions (e.g., coupling of 4-bromotoluene with phenylboronic acid) under controlled conditions (temperature, solvent, substrate ratio) to isolate batch-specific variables .

Q. How can ligand decomposition pathways be identified during catalysis?

- Methodological Answer : Combine GC-MS or LC-MS to detect silanol or benzoic acid byproducts from TMS ester hydrolysis. Use ³¹P NMR to monitor phosphine oxidation to phosphine oxide (δ ~25–30 ppm). For kinetic studies, employ stopped-flow techniques or in situ IR to correlate decomposition rates with reaction parameters (e.g., temperature, solvent polarity) .

Q. What synthetic routes are viable for preparing this ligand, and how can side products be minimized?

- Methodological Answer : Synthesize via a two-step process:

Phosphination : React 4-bromobenzoic acid with diphenylphosphine under palladium catalysis (e.g., Pd(OAc)₂, Xantphos).

Esterification : Treat the product with 2-(trimethylsilyl)ethyl bromide in the presence of DCC/DMAP.

- Side Product Mitigation : Use excess TMS-ethyl bromide and monitor reaction progress via TLC (silica, hexane/EtOAc 4:1). Purify via column chromatography to remove unreacted phosphine or DCC urea byproducts .

Data Contradiction Analysis

Q. How to interpret conflicting results in catalytic efficiency when using this ligand in different solvent systems?

- Methodological Answer :

- Solvent Polarity Effects : Test solvents (THF, toluene, DMF) with varying dielectric constants. Correlate catalytic turnover numbers (TONs) with solvent parameters using Kamlet-Taft or Hansen solubility models.

- Ligand Solubility : Measure ligand solubility via UV-Vis spectroscopy; poor solubility in polar solvents may reduce catalyst availability.

- Competitive Binding : Use isothermal titration calorimetry (ITC) to assess solvent-ligand interactions that may displace the phosphine from Pd .

Key Considerations for Experimental Design

- Air Sensitivity : Conduct all manipulations under inert atmosphere (glovebox/Schlenk line) to prevent phosphine oxidation .

- Analytical Cross-Validation : Cross-check HPLC results with ³¹P NMR to confirm purity, as some degradation products may co-elute .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.